![molecular formula C15H16N4O B5729993 N''-[2-(benzyloxy)benzylidene]carbonohydrazonic diamide](/img/structure/B5729993.png)
N''-[2-(benzyloxy)benzylidene]carbonohydrazonic diamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[2-(benzyloxy)benzylidene]carbonohydrazonic diamide, commonly known as BCDMH, is a widely used disinfectant and biocide. It is a white crystalline powder that is soluble in water and organic solvents. BCDMH has been extensively studied for its antimicrobial and antifungal properties, making it an important compound in the field of microbiology and biochemistry.
Mecanismo De Acción
The mechanism of action of BCDMH is not fully understood, but it is believed to involve the release of hypobromous acid, which is a strong oxidizing agent. Hypobromous acid can react with cellular components, such as proteins and nucleic acids, leading to cell death. BCDMH has also been shown to disrupt the cell membrane of microorganisms, leading to leakage of cell contents and eventual cell death.
Biochemical and Physiological Effects:
BCDMH has been shown to have a range of biochemical and physiological effects on microorganisms. It can inhibit the growth of bacteria and fungi, and can also disrupt the biofilm formation of certain microorganisms. BCDMH has also been shown to have antiviral properties, inhibiting the replication of certain viruses. However, BCDMH can also have toxic effects on human cells, and prolonged exposure can lead to skin irritation and respiratory problems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BCDMH is a widely used disinfectant and biocide in laboratory experiments due to its broad-spectrum antimicrobial properties. It is effective against a wide range of microorganisms, making it a versatile compound for use in microbiology and biochemistry. However, BCDMH can also have toxic effects on human cells, and care should be taken when handling the compound. In addition, BCDMH can be unstable in certain conditions, and its effectiveness can be reduced in the presence of organic matter.
Direcciones Futuras
There are several future directions for research on BCDMH. One area of interest is the development of novel derivatives of BCDMH with improved antimicrobial properties and reduced toxicity. Another area of research is the investigation of the mechanism of action of BCDMH, and the development of new methods for its synthesis and purification. Finally, there is a need for further studies on the environmental impact of BCDMH, particularly on aquatic ecosystems where it is commonly used as a disinfectant.
Métodos De Síntesis
BCDMH can be synthesized by the reaction of 2-hydroxybenzaldehyde with benzylamine and hydrazine hydrate in the presence of acetic acid. The resulting product is then treated with cyanogen bromide and sodium hydroxide to obtain BCDMH. The synthesis of BCDMH is a multi-step process that requires careful control of reaction conditions to obtain high yields of the desired product.
Aplicaciones Científicas De Investigación
BCDMH has been widely used as a disinfectant and biocide in a variety of industries, including water treatment, healthcare, and agriculture. Its antimicrobial properties have been extensively studied, and it has been shown to be effective against a wide range of bacteria, fungi, and viruses. BCDMH has also been used in the synthesis of other compounds, such as heterocyclic compounds and metal complexes.
Propiedades
IUPAC Name |
2-[(E)-(2-phenylmethoxyphenyl)methylideneamino]guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c16-15(17)19-18-10-13-8-4-5-9-14(13)20-11-12-6-2-1-3-7-12/h1-10H,11H2,(H4,16,17,19)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNCAEHFZFMLIPM-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C=NN=C(N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2/C=N/N=C(N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-(2-phenylmethoxyphenyl)methylideneamino]guanidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

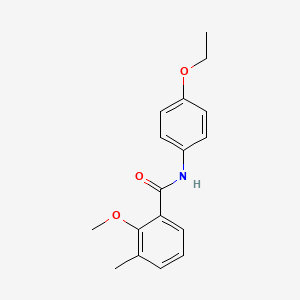

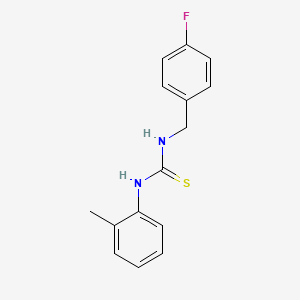
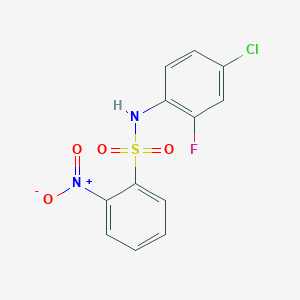
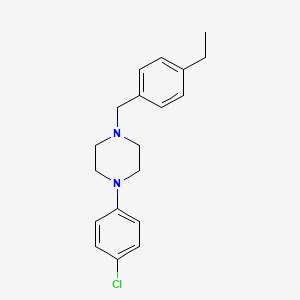
![{4-[2-(2-hydroxy-5-nitrophenyl)vinyl]phenyl}(phenyl)methanone](/img/structure/B5729955.png)
![N-(4-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B5729965.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5729967.png)
![2-cyano-3-[(4-methoxyphenyl)amino]-2-propenethioamide](/img/structure/B5729970.png)

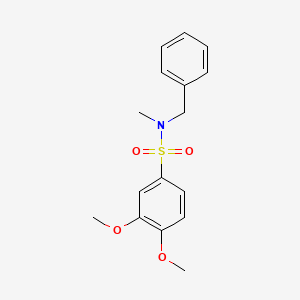

![methyl 2-[(3,5-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5730010.png)
